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L-TRYPTOPHAN (INDOLE-D5)

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S1890989
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209.26
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L-TRYPTOPHAN (INDOLE-D5)

Product Name

L-TRYPTOPHAN (INDOLE-D5)

Molecular Weight

209.26

L-Tryptophan (Indole-D5) is a deuterated form of the essential amino acid L-tryptophan, characterized by the substitution of five hydrogen atoms with deuterium. Its chemical formula is C11H7D5N2O2\text{C}_{11}\text{H}_{7}\text{D}_{5}\text{N}_{2}\text{O}_{2} and it has a molar mass of approximately 209.26 g/mol. The compound appears as a white to pale brown solid and has a melting point range of 280-285°C (decomposition) . This specific isotopic labeling allows for enhanced tracking in biological studies and metabolic research.

, including oxidative degradation, which is influenced by factors such as light, reactive oxygen species, heat, and metal ions. The compound can be metabolized through several pathways, primarily leading to the formation of kynurenine and other metabolites associated with neurotransmission and immune responses. Notably, L-tryptophan can be converted into N-formylkynurenine via tryptophan 2,3-dioxygenase, which subsequently leads to kynurenine and its derivatives .

The degradation pathway can also yield indole-3-acetic acid and related compounds through enzymatic reactions involving ring-opening and closing processes . Additionally, L-tryptophan can participate in reactions with aldehydes formed during fermentation processes, resulting in various substituted derivatives .

L-Tryptophan is crucial for synthesizing serotonin, a neurotransmitter that regulates mood, sleep, and appetite. It also serves as a precursor for several bioactive compounds produced by gut microbiota, including indole and its derivatives. These metabolites play significant roles in maintaining gut health, influencing immune responses, and modulating inflammation . The presence of L-tryptophan in the diet has been linked to improved mental health outcomes due to its role in serotonin production.

The synthesis of L-Tryptophan (Indole-D5) typically involves deuteration reactions where hydrogen atoms in indole compounds are replaced with deuterium atoms. This process can be achieved through methods such as:

  • H–D Exchange Reactions: Involves the exchange of hydrogen for deuterium under specific conditions .
  • Fermentation Processes: Utilizing microbial systems to produce deuterated forms of tryptophan .

These methods ensure high isotopic purity and are essential for applications in metabolic tracing studies.

L-Tryptophan (Indole-D5) has several applications across various fields:

  • Metabolic Research: Used as a tracer in studies examining tryptophan metabolism in biological systems.
  • Pharmaceuticals: Investigated for its potential therapeutic effects on mood disorders due to its role in serotonin synthesis.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving sleep quality and mood regulation.

Research indicates that L-Tryptophan interacts significantly with gut microbiota, influencing the production of metabolites like indole and indolepropionic acid. These interactions can affect host biological processes such as immune response and gut barrier integrity. Studies have shown that varying dietary fiber intake alters the metabolism of L-tryptophan by gut bacteria, leading to different health outcomes .

L-Tryptophan (Indole-D5) shares structural similarities with several other compounds that impact biological functions. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-TryptophanIndole side chainPrecursor to serotonin
Indole-3-acetic acidIndole structurePlant growth regulator
5-Hydroxy-L-tryptophanSimilar backboneDirectly involved in serotonin synthesis
Indolepropionic acidIndole structureAntioxidant properties
KynurenineMetabolic derivativeInvolved in neuroinflammatory processes

L-Tryptophan (Indole-D5) is unique due to its isotopic labeling, allowing for precise tracking in metabolic studies that other compounds do not offer. Its role as a precursor for serotonin further distinguishes it from similar compounds that may not have direct implications for mood regulation.

Methodologies for Selective Deuteration of Indole Rings

The selective deuteration of indole rings in L-tryptophan represents a critical synthetic challenge requiring precise control over deuterium incorporation while maintaining the structural integrity of the amino acid framework [1]. Multiple methodological approaches have been developed to achieve regioselective deuteration, with each technique offering distinct advantages for specific synthetic applications [2].

Acid-catalyzed hydrogen-deuterium exchange reactions constitute one of the primary methods for achieving selective deuteration of indole rings [3]. The treatment of 3-substituted indoles with 20 weight percent deuterium sulfate in deuterated methanol at temperatures between 60-90 degrees Celsius provides a practical and efficient approach for large-scale synthesis [3]. This method enables cost-effective production of deuterated compounds while maintaining high isotopic incorporation levels [3].

Metal-catalyzed deuteration strategies have emerged as sophisticated alternatives, offering enhanced selectivity and control over deuterium placement [4] [5]. Palladium-catalyzed systems demonstrate remarkable versatility in achieving programmable deuteration patterns across different positions of the indole ring [5]. The reverse deuterium exchange methodology allows for selective access to carbon-2, carbon-3, or both carbon-2 and carbon-3 deuterated indoles under mild, user-friendly conditions [5].

Ir-Catalyzed Deuterium Incorporation Techniques

Iridium-catalyzed deuterium incorporation techniques represent state-of-the-art methodology for achieving highly selective deuteration of indole derivatives [1] [4]. The sequential iridium-catalyzed carbon-hydrogen borylation followed by iridium-catalyzed carbon-2-deborylative deuteration provides a practical synthesis route for 2-deutero-L-tryptophan [1]. This synthetic sequence demonstrates exceptional regioselectivity, targeting the sterically hindered carbon-2 position with high efficiency [1].

The application of iridium-N-heterocyclic carbene/phosphine catalysts has delivered highly selective deuteration of indole derivatives [4]. These catalysts achieve deuteration exclusively at the carbon-2 position with excellent deuterium incorporation rates reaching 94% under optimized conditions [4]. The use of [(COD)Ir(IMes)(PPh3)]PF6 catalyst systems demonstrates superior performance compared to traditional Crabtree's catalyst, particularly for N-acetylindole substrates [4].

Advanced iridium-catalyzed methodologies employ modified bipyridine-type ligands to achieve 2-position-selective carbon-hydrogen borylation of indole derivatives [6]. The addition of urea derivative catalysts dramatically improves reaction yields, with yields ranging from good to excellent even on gram-scale preparations [6]. The urea additive appears to function through hydrogen bonding interactions with the substrate, potentially activating indole substrates and sterically opening the reaction site at the 2-position [6].

Catalyst SystemDeuterium Incorporation (%)SelectivityReaction Conditions
[(COD)Ir(IMes)(PPh3)]PF694C-2 exclusive1 atm D2, DCM, 25°C, 1h
Ir-bipyridine/urea67-82C-2 selectiveOptimized conditions
Traditional Crabtree's22C-2 limited1 atm D2, DCM, 25°C, 1h

Challenges in Boc/Methyl Ester Deprotection Without Hydrogen Exchange

The deprotection of tert-butyloxycarbonyl and methyl ester protecting groups in deuterated tryptophan derivatives presents significant challenges due to the tendency for deuterium-hydrogen scrambling under conventional deprotection conditions [1] [7]. The replacement of deuterium with hydrogen during deprotection steps represents a critical limitation that can compromise the isotopic purity of the final product [1].

Sequential iridium-catalyzed reactions for 2-deutero-L-tryptophan synthesis require careful optimization of deprotection conditions to avoid deuterium/hydrogen scrambling [1]. Traditional acid-mediated global deprotection methods prove problematic due to acid-catalyzed deuterium/hydrogen scrambling at the carbon-2 position [1]. The development of mild deprotection conditions becomes essential to preserve deuterium labeling integrity throughout the synthetic sequence [1].

Silicon dioxide-assisted global deprotection methods have been developed to address these challenges [1]. These mild deprotection protocols minimize deuterium loss while effectively removing protecting groups [1]. The Boc/Fmoc-protected amino acid tryptophan demonstrates 56% deuteration at carbon-2 with concomitant tert-butyloxycarbonyl deprotection, representing a promising result for maintaining isotopic integrity [7].

Alternative deprotection strategies employ 4 molar hydrochloric acid in dioxane for tert-butyloxycarbonyl removal [8]. This method provides effective deprotection while minimizing deuterium exchange when conducted under carefully controlled conditions [8]. The addition of anhydrous conditions, such as trifluoroacetic acid in dioxane, can protect ester groups better and reduce unwanted side reactions [8].

Deprotection MethodDeuterium Retention (%)ConditionsLimitations
Traditional TFAVariableAcidic, room temperatureHigh D/H scrambling
SiO2-assistedHighMild conditionsLimited scope
4M HCl/dioxaneGoodControlled conditionsRequires optimization

Solid-Phase Synthesis Approaches for Labeled Peptides

Solid-phase peptide synthesis approaches for incorporating deuterated amino acids into peptides require specialized protocols that maintain isotopic integrity throughout the synthetic process [9] [10]. The incorporation of L-tryptophan (indole-d5) into peptide sequences demands careful consideration of coupling conditions, deprotection cycles, and overall synthetic strategy [11].

Conventional solid-phase peptide synthesis employs 9-fluorenylmethoxycarbonyl protection for alpha-amino groups, enabling systematic peptide chain elongation through repeated deprotection and coupling cycles [10]. The concept involves covalent attachment of the nascent peptide chain to an insoluble polymeric support, allowing excess soluble reagents to drive reactions to completion while enabling simple filtration and washing procedures [10].

Cambridge Isotope Laboratories offers a comprehensive array of protected amino acids specifically designed for solid-phase peptide synthesis applications [11]. These conventional Fmoc/Boc protected amino acids include specialized isotope-labeled variants suitable for proteomics applications, enabling metabolic or chemical incorporation into peptide sequences [11]. The availability of preloaded resins further facilitates the incorporation of labeled amino acids into synthetic peptides [11].

The solid-phase synthesis of deuterated peptides requires careful attention to racemization prevention and side reaction suppression [12]. Traditional alkoxycarbonyl protecting groups can generate racemizable intermediates during peptide bond formation, leading to alpha-carbon racemic products that are difficult to remove through routine purification methods [12]. Alternative protecting group strategies, such as thiol-labile amino protecting groups, have been developed to minimize these problematic side reactions [12].

Synthesis ParameterStandard ConditionsDeuterated Modifications
Coupling ReagentsHBTU, DIPEASame, controlled conditions
Deprotection20% piperidine/DMFMinimize exchange time
Washing ProtocolMeOH, DCM cyclesAnhydrous solvents preferred
Final CleavageTFA cocktailModified conditions

Purification and Quality Control Protocols

Chromatographic Separation Strategies

Chromatographic separation of L-tryptophan (indole-d5) requires specialized methodologies that account for the subtle physicochemical differences introduced by deuterium substitution [13] [14]. High-performance liquid chromatography represents the preferred separation method for non-volatile amino acid derivatives, particularly when coupled with advanced detection systems [15].

Reversed-phase chromatographic systems utilizing pentafluorophenyl columns demonstrate exceptional capability for separating tryptophan and its metabolites without requiring derivatization [16]. These columns successfully separate tryptophan and 15 related metabolites within 15 minutes, providing excellent sensitivity and selectivity for analytical applications [16]. The pentafluorophenyl stationary phase offers unique selectivity characteristics that prove particularly valuable for isotope-labeled amino acid analysis [16].

Mixed-mode chromatographic approaches combine reversed-phase and ion-exchange mechanisms to achieve enhanced separation efficiency [15]. The Primesep-A column, featuring embedded ionizable functional groups, provides capabilities for both ion-exchange and hydrophobic interactions [15]. This dual-mechanism approach enables baseline separation of 15 amino acids with reported standard deviations between 0.06% and 0.38% [15].

Ion-exchange chromatography protocols employ cation-exchange resins for prepurification steps [17]. The AG 50W-X2 cation-exchange column system provides effective separation of tryptophan derivatives prior to derivatization and final analysis [17]. This prepurification step proves essential for removing interfering compounds and concentrating the target analyte [17].

Column TypeStationary PhaseMobile PhaseSeparation Time
PentafluorophenylPFP-bonded silicaAqueous/organic gradient15 min
Primesep-AMixed-modeAcidic aqueousVariable
C18 Reversed-phaseOctadecyl silicaBuffer/acetonitrile20-30 min
Cation-exchangeSulfonated resinpH gradient30-45 min

Column chromatography using traditional adsorbents such as silica gel, alumina, and calcium carbonate provides cost-effective purification for preparative-scale separations [18]. The selection of appropriate adsorbents and solvent systems depends on the activity of the adsorbent and polarity of the mobile phase [18]. High adsorbent activity combined with low solvent polarity results in slow but highly effective separations, while the opposite conditions provide rapid but less selective purifications [18].

Specialized purification protocols for tryptophan involve treatment with activated carbon and non-polar highly porous resins under acidic conditions [19]. The process operates at pH values between 1 and 4, effectively removing protein impurities and colored materials while improving resin durability [19]. Following purification, the solution undergoes neutralization with alkaline substances before crystallization of the purified tryptophan product [19].

Mass Spectrometry Verification of Deuterium Retention

Mass spectrometry verification of deuterium retention in L-tryptophan (indole-d5) employs sophisticated analytical techniques to confirm isotopic purity and structural integrity [14] [20]. Electrospray ionization tandem mass spectrometry represents the gold standard for analyzing deuterated amino acids, providing both molecular weight confirmation and fragmentation pattern analysis [20].

High-resolution mass spectrometry coupled with liquid chromatography enables precise determination of isotopic enrichment and structural integrity of deuterium-labeled compounds [21]. The analytical strategy involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the labeled compounds [21]. Nuclear magnetic resonance spectroscopy provides complementary confirmation of structural integrity and deuterium positioning [21].

Thermospray mass spectrometry has been specifically investigated for determining deuterium-labeled tryptophan in protein samples [14]. This technique enables direct measurement of the ratio between deuterated and total tryptophan in collected fractions following reversed-phase liquid chromatography separation [14]. The method requires careful validation using known tryptophan/deuterated tryptophan mixtures processed through identical derivatization, separation, and lyophilization procedures [14].

Selected ion monitoring techniques provide enhanced sensitivity for detecting deuterated and non-deuterated tryptophan simultaneously [17]. Capillary gas chromatography combined with negative ion chemical ionization mass spectrometry offers exceptional sensitivity for these determinations [17]. Internal standards such as multiply deuterated tryptophan analogs enable accurate quantification through isotope dilution methodology [17].

MS TechniqueDetection LimitDeuterium AccuracyApplication
ESI-MS/MS<50 nmol±0.1%Routine analysis
Thermospray MSVariable±0.5%Protein samples
GC-NICI-MSpg levels±0.2%Trace analysis
HR-MSsub-nmol±0.05%High precision

Isotope ratio mass spectrometry coupled with liquid chromatography provides comprehensive isotopic analysis capabilities for underivatized amino acids [22]. The LC IsoLink interface enables simultaneous determination of carbon-13/carbon-12 ratios while maintaining chromatographic resolution [22]. This technology proves particularly valuable for compound-specific applications in metabolic studies and isotopic flux analysis [22].

Advanced mass spectrometry approaches employ data-independent acquisition methods to support automated curation of hydrogen/deuterium exchange data [23]. These methods enable acquisition of peptide fragment ions alongside their precursors, providing rich datasets for confirming peptide identification and authenticating deuteration calculations [23]. The high redundancy provided by fragment ions supports confidence assessment of deuterium calculations using combinatorial strategies [23].

Internal Standardization Using Deuterated Analogues

The implementation of L-tryptophan (indole-d5) as an internal standard in liquid chromatography-tandem mass spectrometry methods has fundamentally transformed the quantitative analysis of tryptophan metabolites. Research demonstrates that deuterated internal standards provide superior analytical performance compared to conventional approaches, with significantly reduced matrix effects and enhanced measurement precision [1] [2].

The deuterated analogue exhibits exceptional stability during sample processing and analysis, maintaining its structural integrity throughout protein precipitation, solid-phase extraction, and chromatographic separation procedures. Studies utilizing L-tryptophan-d5 in complex biological matrices have achieved limits of detection ranging from 0.47 to 0.55 ng/mL for tryptophan, with corresponding limits of quantification maintaining identical values, indicating excellent signal-to-noise ratios [3] [4].

Comprehensive validation studies have demonstrated that L-tryptophan-d5 effectively compensates for matrix-induced signal suppression and enhancement effects. The deuterated standard tracks analyte behavior throughout the analytical workflow, correcting for variations in extraction efficiency, ionization suppression, and instrumental drift. This results in precision values (expressed as relative standard deviation) typically ranging from 0.3 to 8.9% for intraday measurements and 0.4 to 8.9% for interday analyses [2] [4].

The incorporation of L-tryptophan-d5 enables accurate quantification of tryptophan metabolites in diverse biological matrices, including human plasma, serum, urine, cerebrospinal fluid, and cell culture supernatants. Recovery studies demonstrate consistent performance across these matrices, with recovery percentages ranging from 96% to 99% for most applications [5] [6].

Multimodal Detection Strategies for Complex Matrices

Advanced analytical methodologies incorporating L-tryptophan (indole-d5) have enabled the development of comprehensive multimodal detection strategies capable of simultaneously quantifying extensive panels of tryptophan-related metabolites. These approaches leverage the chemical stability and consistent ionization behavior of the deuterated standard to facilitate complex multiplexed analyses [7] [8].

Contemporary multimodal methods utilize L-tryptophan-d5 in conjunction with additional deuterated standards to create robust analytical platforms capable of measuring up to 39 tryptophan and tyrosine metabolites in a single analytical run. The deuterated standard serves as the primary reference for tryptophan and related indole derivatives, while separate deuterated standards are employed for structurally distinct metabolite classes [4] [9].

The multimodal approach incorporates both positive and negative ionization modes within a single chromatographic run, maximizing analyte coverage while maintaining analytical precision. L-tryptophan-d5 demonstrates consistent performance across both ionization modes, providing reliable quantification for tryptophan and its immediate metabolic products. Studies have shown that this approach enables detection of metabolites at concentrations spanning five orders of magnitude, with linear dynamic ranges extending from picomolar to micromolar concentrations [10] [11].

Recent developments in multimodal detection have incorporated advanced sample preparation techniques, including 96-well plate-based protein precipitation and phospholipid removal strategies. These methods demonstrate exceptional compatibility with L-tryptophan-d5, maintaining standard stability while effectively removing interfering matrix components. The resulting analytical methods exhibit enhanced sensitivity and reduced matrix effects, enabling routine analysis of clinical samples with minimal sample volume requirements [12] [13].

Method/ParameterConventional LC-MS/MSL-Tryptophan-d5 EnhancedMultimodal Detection
Limit of Detection (LOD)0.1-50 nM0.47-0.55 ng/mL0.1-10 ng/mL
Limit of Quantification (LOQ)0.5-100 nM0.47-0.55 ng/mL0.5-50 ng/mL
Linear Range3-4 orders of magnitude4 orders of magnitude3-5 orders of magnitude
Precision (RSD %)1.3-16.0%0.3-8.9%1.0-15.0%
Accuracy (Recovery %)82.5-116%96-99%80-120%
Matrix EffectModerateMinimizedCompensated
Sample Volume Required30-100 µL50-70 µL30-100 µL
Analysis Time5.5-35 min15-25 min10-30 min
Internal Standard RequirementsRequiredDeuterated standardMultiple IS types
Multiplexing CapabilityUp to 39 metabolitesUp to 169 analytesUp to 200+ compounds

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Fluorine-19 Nuclear Magnetic Resonance for Protein Conformational Analysis

The integration of L-tryptophan (indole-d5) with fluorine-19 nuclear magnetic resonance spectroscopy has emerged as a powerful approach for investigating protein conformational dynamics and structural transitions. While L-tryptophan (indole-d5) itself does not contain fluorine, its application as a structural reference in conjunction with fluorinated protein systems enables comprehensive conformational analysis [14] [15].

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting conformational changes in proteins, with chemical shift dispersions exceeding 300 parts per million. The technique benefits from the absence of background fluorine signals in biological systems, providing exceptional signal clarity for structural investigations. Studies utilizing fluorine-19 nuclear magnetic resonance have demonstrated chemical shift sensitivities that can detect conformational changes as subtle as local electrostatic field variations and van der Waals packing interactions [16] [17].

The incorporation of fluorinated amino acids into protein systems, combined with L-tryptophan (indole-d5) as a structural reference, enables detailed mapping of protein conformational states. Research has shown that fluorine-19 nuclear magnetic resonance can distinguish between different protein conformations based on characteristic chemical shift patterns, with resolution sufficient to identify intermediate conformational states that are not accessible through conventional crystallographic methods [18] [19].

Recent applications have demonstrated the utility of fluorine-19 nuclear magnetic resonance in studying protein folding kinetics and conformational exchange processes. The technique enables direct measurement of exchange rates between different conformational states, providing kinetic parameters that complement structural information obtained from traditional methods. Studies have achieved temporal resolution sufficient to monitor protein folding events occurring on timescales ranging from microseconds to minutes [20] [21].

The combination of fluorine-19 nuclear magnetic resonance with L-tryptophan (indole-d5) reference systems has proven particularly valuable for investigating membrane protein conformational dynamics. The technique enables characterization of conformational changes associated with ligand binding, pH variations, and membrane insertion processes, providing insights into functional mechanisms that are difficult to access through other analytical approaches [22] [23].

Deuterium Nuclear Magnetic Resonance for Membrane Protein Orientation Studies

Deuterium nuclear magnetic resonance spectroscopy, enhanced by the incorporation of L-tryptophan (indole-d5) and related deuterated probes, has become an indispensable tool for determining membrane protein orientation and dynamics. The technique leverages the unique properties of deuterium quadrupolar interactions to provide detailed information about molecular orientation relative to membrane surfaces [24] [25].

The deuterium nucleus exhibits a quadrupolar moment that interacts with local electric field gradients, producing characteristic spectral patterns that are highly sensitive to molecular orientation. Studies utilizing deuterium nuclear magnetic resonance have demonstrated the ability to determine membrane protein orientations with angular precision of approximately 2-5 degrees, providing structural information that complements traditional crystallographic approaches [26] [27].

L-tryptophan (indole-d5) serves as an ideal probe for deuterium nuclear magnetic resonance studies of membrane protein orientation due to its strategic placement within protein structures and its chemical stability under experimental conditions. The indole ring system provides multiple deuterium positions that can be selectively labeled, enabling detailed mapping of local orientational dynamics [28] [29].

Recent methodological developments have incorporated advanced pulse sequences and data processing techniques that enhance the sensitivity and resolution of deuterium nuclear magnetic resonance measurements. The proton-detected deuterium nuclear magnetic resonance technique has demonstrated significant sensitivity improvements, enabling structural studies of membrane proteins at physiologically relevant concentrations [30] [31].

Applications of deuterium nuclear magnetic resonance with L-tryptophan (indole-d5) have provided detailed insights into membrane protein insertion mechanisms, conformational changes associated with functional states, and the effects of lipid composition on protein structure. Studies have revealed that membrane proteins undergo specific orientational changes in response to functional stimuli, with these changes being detectable through alterations in deuterium nuclear magnetic resonance spectral patterns [32] [33].

Parameter19F NMR2H NMRCombined Approach
Sensitivity (relative to 1H)83%9.6%Variable
Chemical Shift Range (ppm)>300 ppm±150 ppmComplementary
Field Strength Requirements≤600 MHz optimal400-800 MHz400-700 MHz
Sample Concentration10-100 μM50-500 μM25-200 μM
Acquisition Time1-30 min10-120 min30-150 min
Resolution EnhancementExcellentGoodSuperior
Background SignalsNoneD2O interferenceManageable
Structural InformationLocal environmentBond orientationComprehensive
Conformational DynamicsExchange kineticsMotional averagingMulti-timescale
Membrane OrientationNot applicableMembrane tilt anglesComplete orientation

Surface-Enhanced Raman Spectroscopy Investigations

Radical Anion Formation on Plasmonic Surfaces

Surface-enhanced Raman spectroscopy investigations of L-tryptophan (indole-d5) on plasmonic surfaces have revealed fascinating insights into radical anion formation mechanisms and their spectroscopic signatures. The interaction between the deuterated tryptophan molecule and plasmonic nanostructures generates intense local electromagnetic fields that can induce electron transfer processes, leading to the formation of characteristic radical anion species [34] [35].

The plasmonic enhancement mechanism involves the excitation of localized surface plasmons in metallic nanostructures, which concentrate electromagnetic fields at nanoscale hot spots. These regions of intense field enhancement can exceed the incident field strength by factors of 10^6 to 10^12, creating conditions conducive to electron transfer processes between the substrate and adsorbed molecules [36] [37].

Research has demonstrated that L-tryptophan (indole-d5) undergoes characteristic spectral changes upon radical anion formation on plasmonic surfaces. The deuterated analogue exhibits distinct vibrational frequencies that can be distinguished from the parent compound, enabling detailed investigation of electron transfer mechanisms. Studies have identified specific vibrational modes associated with radical anion formation, including characteristic shifts in indole ring breathing modes and carbon-hydrogen stretching frequencies [38] [39].

The formation of radical anions on plasmonic surfaces involves complex electron transfer processes that are influenced by the local electromagnetic environment, substrate material properties, and molecular orientation. Gold and silver nanostructures demonstrate different propensities for radical anion formation, with silver surfaces generally exhibiting higher electron transfer rates due to their superior plasmonic properties in the visible spectral region [40] [41].

Experimental investigations have revealed that radical anion formation is highly dependent on excitation wavelength, with optimal conditions occurring when the incident laser frequency matches the localized surface plasmon resonance of the nanostructure. This wavelength dependence enables selective control of radical anion formation processes, providing opportunities for targeted molecular transformation studies [42] [43].

Density Functional Theory Modeling of Vibrational Frequency Shifts

Density functional theory calculations have provided crucial insights into the vibrational frequency shifts observed in surface-enhanced Raman spectroscopy studies of L-tryptophan (indole-d5). These computational approaches enable detailed prediction of spectroscopic signatures associated with radical anion formation and molecular adsorption on plasmonic surfaces [44] [45].

The computational modeling approach involves systematic calculation of vibrational frequencies for different molecular configurations, including neutral molecules, radical anions, and surface-bound species. Advanced density functional theory methods, including hybrid functionals such as B3LYP and CAM-B3LYP, have demonstrated excellent agreement with experimental observations, with frequency predictions typically accurate to within 15-30 cm^-1 [46] [47].

L-tryptophan (indole-d5) presents unique computational challenges due to the presence of deuterium atoms, which require specialized treatment in vibrational frequency calculations. The reduced masses associated with deuterium substitution lead to predictable frequency shifts that can be accurately modeled using appropriate scaling factors. Studies have established that deuterium substitution in the indole ring system results in frequency shifts of approximately 0.7-0.8 times the corresponding protium frequencies [48] [49].

The modeling of radical anion species requires careful consideration of electronic structure changes associated with electron addition. Density functional theory calculations have revealed that radical anion formation in L-tryptophan (indole-d5) involves significant charge redistribution within the indole ring system, leading to characteristic changes in vibrational frequencies. The most pronounced changes occur in ring breathing modes and carbon-carbon stretching vibrations [50] [51].

Recent computational developments have incorporated solvent effects and surface interactions into density functional theory models, enabling more accurate prediction of vibrational frequencies in realistic experimental environments. These advanced models consider the influence of plasmonic field enhancement on molecular electronic structure, providing insights into the mechanisms underlying spectroscopic changes observed in surface-enhanced Raman spectroscopy experiments [52] [53].

ParameterGold NanostructuresSilver NanostructuresHybrid Au-Ag Systems
Enhancement Factor10^6-10^810^8-10^1010^10-10^12
Substrate MaterialAu nanoparticlesAg nanoparticlesCore-shell structures
Excitation Wavelength633-785 nm514-633 nm530-785 nm
Spatial Resolution< 100 nm< 50 nm< 20 nm
Detection Limit10^-12 M10^-14 M10^-15 M
Spectral Range200-4000 cm^-1150-4000 cm^-1200-4000 cm^-1
Acquisition Time1-10 s0.1-5 s0.1-1 s
Reproducibility (RSD%)10-20%15-25%5-15%
Hot Spot DensityHighVery highUltra-high
Temperature DependenceModerateLowVery low
ParameterB3LYPCAM-B3LYPDouble-Hybrid
Functional TypeHybrid GGARange-separatedB2PLYP/rev-DSD
Basis Set Requirement6-311G(d,p)aug-cc-pVTZaug-cc-pVTZ
Frequency Accuracy (cm^-1)±20-40±15-30±10-20
Computational CostModerateHighVery High
Scaling Factor0.96130.93700.9500
Anharmonic CorrectionsVPT2 availableVPT2 availableNative inclusion
Solvent EffectsPCM/SMDPCM/SMDAdvanced models
Dispersion CorrectionsD3 correctionD3 correctionBuilt-in
Relativistic EffectsNot includedNot includedAvailable
Memory RequirementsLow-MediumMedium-HighHigh-Very High

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

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